molecular formula C19H24N8O B5026317 2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]acetamide

2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]acetamide

Cat. No.: B5026317
M. Wt: 380.4 g/mol
InChI Key: OIRDXXNNNSDWBC-UHFFFAOYSA-N
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Description

2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]acetamide is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and imidazole intermediates, followed by their functionalization and coupling.

    Preparation of Isoquinoline Intermediate: The isoquinoline moiety can be synthesized via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Preparation of Imidazole Intermediate: The imidazole ring is often synthesized through the Debus-Radziszewski imidazole synthesis, involving the condensation of glyoxal, ammonia, and an aldehyde.

    Coupling and Functionalization: The final step involves the coupling of the isoquinoline and imidazole intermediates with a tetrazole ring, followed by N-methylation and acetamide formation under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline and imidazole rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the tetrazole ring, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylated nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of isoquinoline and imidazole.

    Reduction: Amines and reduced tetrazole derivatives.

    Substitution: Alkylated or acylated derivatives of the original compound.

Scientific Research Applications

2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline and imidazole rings can bind to active sites, inhibiting or modulating the activity of the target. The tetrazole ring may also play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol: A tetrahydrogenated isoquinoline derivative with different functional groups.

    2,3-dihydro-1H-imidazo[2,1-a]isoquinolin-4-ium salts: Compounds with similar core structures but different substituents and properties.

Uniqueness

2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]acetamide is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)tetrazol-1-yl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O/c1-14-9-20-17(21-14)11-25(2)19(28)13-27-18(22-23-24-27)12-26-8-7-15-5-3-4-6-16(15)10-26/h3-6,9H,7-8,10-13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRDXXNNNSDWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)CN(C)C(=O)CN2C(=NN=N2)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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